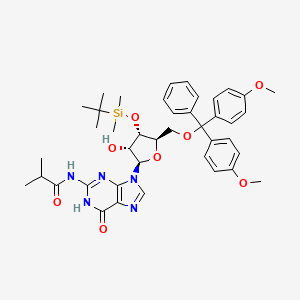

5'-DMT-3'-TBDMS-ibu-rG

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von 5’-DMT-3’-TBDMS-ibu-rG umfasst mehrere Schritte, die jeweils spezifische Reaktionsbedingungen erfordern. Der Prozess beginnt typischerweise mit der Schutzgruppenbildung der Guanin-Base. Die 5’-Hydroxygruppe wird mit einer Dimethoxytritylgruppe geschützt, während die 3’-Hydroxygruppe mit einer tert-Butyldimethylsilylgruppe geschützt wird. Die N2-Position des Guanosins wird mit einer Isobutyrylgruppe geschützt. Diese Schutzgruppen sind entscheidend, um unerwünschte Reaktionen während der Synthese von Desoxyribonukleinsäure zu verhindern .

Analyse Chemischer Reaktionen

5’-DMT-3’-TBDMS-ibu-rG unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, um das Nukleosid in seine oxidierte Form umzuwandeln.

Reduktion: Reduktionsmittel können verwendet werden, um den Oxidationsprozess umzukehren.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft durch spezifische Reagenzien und Bedingungen.

Entschützung: Die Schutzgruppen (Dimethoxytrityl, tert-Butyldimethylsilyl und Isobutyryl) können unter bestimmten Bedingungen entfernt werden, um das gewünschte Nukleosid zu erhalten

Wissenschaftliche Forschungsanwendungen

DNA and RNA Synthesis

5'-DMT-3'-TBDMS-ibu-rG is primarily employed as a nucleotide analog in the synthesis of oligonucleotides. Its chemical modifications allow for improved incorporation into nucleic acid chains during solid-phase synthesis processes.

Antiviral Research

Research has indicated that modified nucleosides can exhibit antiviral properties. This compound may serve as a substrate for the development of antiviral agents targeting viral polymerases, potentially inhibiting viral replication.

Cancer Research

The compound's structural features suggest potential applications in cancer research, particularly in the development of nucleoside analogs that can interfere with cancer cell proliferation. Its use in creating modified RNA sequences can help elucidate gene expression patterns in tumor cells.

Table 1: Summary of Applications

Table 2: Comparison with Other Modified Nucleosides

| Compound | Modifications | Applications |

|---|---|---|

| This compound | TBDMS group enhances stability | DNA/RNA synthesis, antiviral research |

| 5'-DMT-2'-O-Methyl-rG | Methyl group at the 2' position | RNA synthesis |

| 5'-DMT-3'-Fluoro-rG | Fluorine substitution | Antiviral applications |

Antiviral Efficacy

A study demonstrated that modified nucleosides similar to this compound exhibited potent inhibitory effects on viral polymerases. These findings suggest that such compounds can be developed into effective antiviral agents.

Cancer Cell Proliferation Inhibition

In vitro studies involving various cancer cell lines showed that oligonucleotides synthesized using modified nucleosides led to reduced cell viability. Flow cytometry analyses confirmed increased rates of apoptosis, indicating their potential therapeutic use.

Wirkmechanismus

The mechanism of action of 5’-DMT-3’-TBDMS-ibu-rG involves its incorporation into deoxyribonucleic acid during the synthesis process. The protective groups ensure that the nucleoside remains stable and functional until it is incorporated into the growing deoxyribonucleic acid chain. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in the formation of the deoxyribonucleic acid structure .

Vergleich Mit ähnlichen Verbindungen

5’-DMT-3’-TBDMS-ibu-rG ist aufgrund seiner spezifischen Kombination von Schutzgruppen einzigartig, die Stabilität und Funktionalität während der Synthese von Desoxyribonukleinsäure gewährleisten. Zu ähnlichen Verbindungen gehören:

- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-Butyldimethylsilyl)-N2-Isobutyryladenosin

- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-Butyldimethylsilyl)-N2-Isobutyrylcytidin

- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-Butyldimethylsilyl)-N2-Isobutyryluridin

Diese Verbindungen teilen ähnliche Schutzgruppen, unterscheiden sich jedoch in der Nukleobase, was ihre spezifischen Anwendungen und Eigenschaften beeinflussen kann .

Biologische Aktivität

5'-DMT-3'-TBDMS-ibu-rG, or N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-3'-O-tert-butyldimethylsilyl guanosine, is a modified nucleoside with significant applications in molecular biology, particularly in RNA synthesis and as a potential therapeutic agent. Its unique structural features contribute to its biological activity, making it an important compound for research and development.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₅₁N₅O₈Si |

| Molecular Weight | 769.958 g/mol |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

| LogP | 6.4617 |

| PSA (Polar Surface Area) | 159.05 Ų |

Biological Activity

The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of oligoribonucleotides and its potential effects on cellular signaling pathways. Research indicates that this compound can influence various biological processes, including:

- Inhibition of Rel Proteins : Studies have shown that analogs of ppGpp, including derivatives like this compound, can inhibit the synthetase activity of Rel proteins in both Gram-negative and Gram-positive bacteria. This inhibition can affect bacterial growth and survival, presenting a potential target for antibiotic development .

- RNA Synthesis Efficiency : The compound has been noted for its significant translation efficiency in RNA synthesis applications, making it valuable in the development of mRNA vaccines and other therapeutic RNA molecules .

Case Studies and Research Findings

Several studies have explored the applications and implications of using this compound in various contexts:

- Antibiotic Development : A study by Wexselblatt et al. (2010) demonstrated that ppGpp analogs could inhibit bacterial growth by targeting Rel proteins, suggesting that compounds like this compound may serve as leads in the development of new antibiotics .

- mRNA Vaccine Technology : Research has highlighted the utility of modified nucleosides, including this compound, in enhancing the stability and efficacy of mRNA vaccines. This has been particularly relevant during the COVID-19 pandemic, where rapid vaccine development was critical .

- Oligonucleotide Synthesis : The compound is utilized in synthesizing oligoribonucleotides, which are essential for various applications in genetic research and therapeutic developments. Its modification allows for improved stability and functionality in biological systems .

Eigenschaften

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107193 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-89-5 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.